Superior Antispasmodic Potency of Palmitoyl-LPC (C16) over Myristoyl- (C14) and Stearoyl- (C18) LPCs in Guinea Pig Ileum
In a systematic head-to-head comparison of eight synthetic L-α-lysolecithins (1-O-acyl-2-lyso-sn-glycero-3-phosphocholine, LPC), palmitoyl-LPC (C16:0) demonstrated the strongest antispasmodic effect among all saturated fatty acyl LPCs tested [1]. The rank order of potency against both histamine- and acetylcholine-induced contractions was palmitoyl-LPC > myristoyl-LPC (C14:0) > stearoyl-LPC (C18:0) > lauroyl-LPC (C12:0) > decanoyl-LPC (C10:0) [1]. The difference is not merely potency-based; palmitoyl-LPC produced greater suppression of maximal contraction and a more pronounced rightward shift of the dose-response curve than either the shorter-chain (C14) or longer-chain (C18) saturated homologs [1].
| Evidence Dimension | Antispasmodic effect rank order |
|---|---|
| Target Compound Data | Palmitoyl-LPC (C16:0): Ranked 1st (strongest effect) |
| Comparator Or Baseline | Myristoyl-LPC (C14:0): Ranked 2nd; Stearoyl-LPC (C18:0): Ranked 3rd; Lauroyl-LPC (C12:0): Ranked 4th; Decanoyl-LPC (C10:0): Ranked 5th |
| Quantified Difference | Palmitoyl-LPC > Myristoyl-LPC > Stearoyl-LPC > Lauroyl-LPC > Decanoyl-LPC in antispasmodic efficacy |
| Conditions | Guinea pig ileum; 5-min pretreatment; antagonism of histamine- and acetylcholine-induced spasmodic contractions |
Why This Matters
For researchers investigating smooth muscle pharmacology or developing antispasmodic agents, palmitoylcholine provides maximum experimental efficacy among saturated acyl cholines, whereas substitution with C14 or C18 analogs would yield attenuated responses.
- [1] Takatera, A., et al. Comparison of antispasmodic effect of synthetic lysolecithins with various fatty acid moieties on guinea pig ileum. Journal of Pharmacobio-Dynamics, 1984, 7(6): 400-406. View Source
